An In-depth Technical Guide to the KISS1-305 Peptide: Structure, Synthesis, and Biological Activity
An In-depth Technical Guide to the KISS1-305 Peptide: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
KISS1-305 is a potent synthetic nonapeptide agonist of the kisspeptin receptor (KISS1R), also known as G protein-coupled receptor 54 (GPR54). As a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis, the kisspeptin/KISS1R system has emerged as a significant target for therapeutic intervention in reproductive disorders and hormone-dependent cancers. KISS1-305, a rationally designed analog of the endogenous kisspeptin-10, exhibits enhanced metabolic stability and robust bioactivity, making it a valuable chemical probe for studying KISS1R signaling and a promising lead for drug development. This technical guide provides a comprehensive overview of the structure, synthesis, and biological function of KISS1-305, including detailed experimental protocols and data presentation.
Structure and Physicochemical Properties
KISS1-305 is a modified nonapeptide with the sequence D-Tyr-D-Pya(4)-Asn-Ser-Phe-AzaGly-Leu-Arg(Me)-Phe-NH2. The incorporation of unnatural amino acids and other modifications are key to its enhanced stability and potency compared to the endogenous kisspeptin-10.
Table 1: Physicochemical Properties of KISS1-305 [1]
| Property | Value |
| Molecular Weight | 1165.32 g/mol |
| Molecular Formula | C₅₆H₇₆N₁₆O₁₂ |
| Sequence | YXNSFGLRF |
| Modifications | Tyr-1 = D-Tyr, X-2 = D-Pya(4), Gly-6 = AzaGly, Arg-8 = Arg(Me), Phe-9 = C-terminal amide |
| Purity | ≥95% (HPLC) |
| Solubility | Soluble to 1 mg/ml in water |
| Storage | Store at -20°C |
Biological Activity and Quantitative Data
KISS1-305 acts as a potent agonist at the KISS1 receptor, initiating a signaling cascade that ultimately leads to the release of gonadotropin-releasing hormone (GnRH). Its enhanced stability prolongs its biological action in vivo.
Table 2: In Vitro Biological Activity of KISS1-305
| Parameter | Species | Value | Reference |
| EC₅₀ | Human | 10 nM | [1][2] |
| Kᵢ | Human | 0.11 nM | [1][2] |
| Kᵢ | Rat | 0.14 nM | [1][2] |
| EC₅₀ | Human (CHO cells) | 4.8 nM | [3] |
In vivo studies have demonstrated that chronic administration of KISS1-305 in male rats leads to a reduction in plasma testosterone levels and the weight of genital organs, highlighting its potential for treating hormone-dependent diseases like prostate cancer[4].
Signaling Pathway
Upon binding to KISS1R, a Gq/11-coupled receptor, KISS1-305 initiates a well-characterized signaling cascade. This pathway is central to its physiological effects on the reproductive axis.
Experimental Protocols
Synthesis of KISS1-305
The synthesis of KISS1-305 is performed using Fmoc solid-phase peptide synthesis (SPPS). This multi-step process involves the sequential addition of protected amino acids to a solid support resin.
Materials:
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Rink Amide resin
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Fmoc-protected amino acids (including modified versions: Fmoc-D-Tyr(tBu)-OH, Fmoc-D-Pya(4)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Phe-OH, Fmoc-Leu-OH, Fmoc-Arg(Pbf, Me)-OH)
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Fmoc-AzaGly-OH synthon
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Coupling reagents: HBTU, HOBt, or HATU
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Base: N,N-Diisopropylethylamine (DIPEA)
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Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
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Solvents: DMF, Dichloromethane (DCM)
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Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)
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Diethyl ether
Protocol:
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Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
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Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
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Amino Acid Coupling:
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Activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf, Me)-OH) with a coupling reagent (e.g., HATU) and DIPEA in DMF.
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Add the activated amino acid to the resin and allow it to react for 2-4 hours.
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Monitor the coupling reaction using a ninhydrin test.
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-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
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For the incorporation of AzaGly, use an appropriate activated form of Fmoc-AzaGly-OH.
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Final Deprotection: After coupling the final amino acid (Fmoc-D-Tyr(tBu)-OH), remove the N-terminal Fmoc group.
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Cleavage and Side-Chain Deprotection:
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Wash the fully assembled peptide-resin with DCM and dry under vacuum.
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Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
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-
Precipitation and Washing:
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Filter the resin and collect the TFA solution containing the peptide.
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Precipitate the crude peptide by adding cold diethyl ether.
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Centrifuge to pellet the peptide and wash several times with cold diethyl ether.
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Dry the crude peptide under vacuum.
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Purification and Characterization
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
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Column: C18 preparative column.
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Mobile Phase A: 0.1% TFA in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5-60% B over 30 minutes).
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Detection: UV absorbance at 220 nm and 280 nm.
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Procedure:
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Dissolve the crude peptide in a minimal amount of mobile phase A.
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Inject the sample onto the equilibrated column.
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Collect fractions corresponding to the major peak.
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Analyze the purity of the collected fractions by analytical RP-HPLC.
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Pool the pure fractions and lyophilize to obtain the final product.
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Characterization by Mass Spectrometry (MS):
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Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm the molecular weight of the purified peptide. The expected mass should correspond to the calculated mass of KISS1-305.
Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of KISS1-305 for the KISS1R.
Materials:
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Cell membranes expressing KISS1R.
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Radiolabeled kisspeptin (e.g., [¹²⁵I]-kisspeptin-10).
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Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
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Unlabeled KISS1-305 at various concentrations.
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Glass fiber filters.
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Scintillation counter.
Protocol:
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In a 96-well plate, incubate the cell membranes with a fixed concentration of radiolabeled kisspeptin and varying concentrations of unlabeled KISS1-305.
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Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
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Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold binding buffer to separate bound from free radioligand.
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Measure the radioactivity retained on the filters using a scintillation counter.
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Determine the IC₅₀ value (the concentration of KISS1-305 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
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Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of KISS1-305 to activate KISS1R and induce an intracellular calcium flux, providing the EC₅₀ value.
Materials:
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Cells stably expressing KISS1R (e.g., CHO or HEK293 cells).
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
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KISS1-305 at various concentrations.
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A fluorescence plate reader with automated injection capabilities.
Protocol:
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Plate the KISS1R-expressing cells in a 96-well black, clear-bottom plate and culture overnight.
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Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
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Place the plate in the fluorescence reader and measure the baseline fluorescence.
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Inject varying concentrations of KISS1-305 into the wells and immediately begin recording the fluorescence intensity over time.
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The increase in fluorescence corresponds to the rise in intracellular calcium concentration.
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Determine the peak fluorescence response for each concentration of KISS1-305.
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Plot the dose-response curve and calculate the EC₅₀ value using non-linear regression.
Conclusion
KISS1-305 is a well-characterized and potent synthetic agonist of the KISS1R. Its modified structure confers enhanced stability, making it a superior tool for in vivo studies compared to endogenous kisspeptins. The detailed protocols provided in this guide for its synthesis, purification, characterization, and biological evaluation will be valuable for researchers in the fields of reproductive biology, oncology, and drug discovery. The continued investigation of KISS1-305 and similar analogs holds significant promise for the development of novel therapeutics targeting the kisspeptin signaling pathway.
